molecular formula C10H8N2S2 B14596730 Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester CAS No. 60211-94-1

Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester

Cat. No.: B14596730
CAS No.: 60211-94-1
M. Wt: 220.3 g/mol
InChI Key: OUIODTSFAXIGMF-UHFFFAOYSA-N
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Description

Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (R-S-C≡N) attached to a phenylethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester typically involves the reaction of phenylethylamine with thiophosgene or phenyl chlorothionoformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group. The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CSCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NCS} + 2\text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:

    Preparation of Reactants: Phenylethylamine and thiophosgene are prepared and purified.

    Reaction: The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure.

    Purification: The product is purified using techniques such as distillation or recrystallization to remove impurities and obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Thiourea derivatives or other substituted products.

Scientific Research Applications

Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester involves the interaction of the isothiocyanate group with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isothiocyanate: Similar structure but lacks the phenylethyl group.

    Benzyl isothiocyanate: Contains a benzyl group instead of a phenylethyl group.

    Allyl isothiocyanate: Contains an allyl group instead of a phenylethyl group.

Uniqueness

Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester is unique due to the presence of both the phenylethyl and isothiocyanate groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

60211-94-1

Molecular Formula

C10H8N2S2

Molecular Weight

220.3 g/mol

IUPAC Name

(2-isothiocyanato-2-phenylethyl) thiocyanate

InChI

InChI=1S/C10H8N2S2/c11-7-14-6-10(12-8-13)9-4-2-1-3-5-9/h1-5,10H,6H2

InChI Key

OUIODTSFAXIGMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CSC#N)N=C=S

Origin of Product

United States

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